N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide is a heterocyclic compound that contains a thiadiazole ring and a phenoxyacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Scientific Research Applications
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against pests and weeds.
Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide typically involves the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine with 2-(2,3,6-trimethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of new derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiadiazole ring can interact with metal ions or proteins, leading to the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide: shares similarities with other thiadiazole derivatives such as:
Uniqueness
- The combination of the thiadiazole ring and the phenoxyacetamide moiety in this compound provides unique properties that may enhance its biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-9(2)15-18-19-16(22-15)17-13(20)8-21-14-11(4)7-6-10(3)12(14)5/h6-7,9H,8H2,1-5H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWZIUXLEXJHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=NN=C(S2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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